molecular formula C7H8N2O3 B163349 2-Methoxy-6-methylpyrimidine-4-carboxylic acid CAS No. 136518-00-8

2-Methoxy-6-methylpyrimidine-4-carboxylic acid

Cat. No.: B163349
CAS No.: 136518-00-8
M. Wt: 168.15 g/mol
InChI Key: VQCFMYQZNWGKLQ-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylpyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are often found in nucleic acids, vitamins, and coenzymes. This compound is characterized by a methoxy group at the second position, a methyl group at the sixth position, and a carboxylic acid group at the fourth position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyrimidine and methyl iodide.

    Alkylation: The 2-methoxypyrimidine undergoes alkylation with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the sixth position.

    Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the fourth position.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-Methoxy-6-methylpyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: It serves as a precursor for the synthesis of nucleoside analogs, which are important in antiviral and anticancer research.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in nucleic acid synthesis and metabolism.

    Pathways: It may inhibit or modulate the activity of enzymes such as thymidylate synthase, which is crucial for DNA synthesis.

Comparison with Similar Compounds

  • 2-Amino-6-methylpyrimidine-4-carboxylic acid
  • 2-Hydroxy-6-methylpyridine-4-carboxylic acid

Comparison:

  • 2-Amino-6-methylpyrimidine-4-carboxylic acid: This compound has an amino group instead of a methoxy group, which can significantly alter its chemical reactivity and biological activity.
  • 2-Hydroxy-6-methylpyridine-4-carboxylic acid: This compound has a hydroxyl group and belongs to the pyridine family, which differs from the pyrimidine structure. The presence of the hydroxyl group can influence its solubility and reactivity.

2-Methoxy-6-methylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-methoxy-6-methylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-3-5(6(10)11)9-7(8-4)12-2/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCFMYQZNWGKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

15.5 g of methyl 2-methoxy-6-methylpyrimidine-4-carboxylate are added to a stirred solution of 3.6 g of sodium hydroxide in 100 ml of methanol and 10 ml of water. Stirring is continued at room temperature until the starting material disappears (TLC checking; 3 h). The methanol is distilled off under reduced pressure, the residue is taken up in water and the mixture is extracted once with ethyl acetate. The aqueous phase is acidified to pH 2 with conc. hydrochloric acid and then stirred for 1 h, and the product is filtered off with suction. 6.6 g of 2-methoxy-6-methylpyrimidine-4-carboxylic acid of melting point 161°-163° C. are obtained in this way. Concentration and extraction of the mother liquor using dichloromethane additionally gives 3.1 g of product of melting point 159°-161° C.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of methyl-2-chloro-6-methylpyrimidine-4-carboxylate (5.0 g) in 2N aq. NaOH (67 mL) and methanol (67 mL) is stirred at rt for 24 h. Methanol is evaporated and the aq. phase is acidified with 25% aq. HCl at 0° C. A beige crystalline solid crushes out. It is filtered, rinsed with water and heptane and dried (3.0 g); LC-MS: tR=0.55 min, [M+H]+=169.01; 1H NMR (D6-DMSO): δ 2.50 (s, 3H), 3.94 (s, 3H), 7.52 (s, 1H), 13.7 (s br, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step One
Name
Quantity
67 mL
Type
solvent
Reaction Step One

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